4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole
Overview
Description
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole is an organic compound with the molecular formula C10H15IN2O2 and a molecular weight of 322.14 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yloxyethyl group. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole typically involves a series of chemical reactions. One common method is the iodination of 4-amino-1-pyrazole, followed by the reaction with tetrahydro-2H-pyran . The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like iodine and pyridine. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole include:
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Differing by the absence of the ethyl group.
4-Iodo-1-(2-(oxan-2-yloxy)ethyl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-1-[2-(oxan-2-yloxy)ethyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQFISDBJZTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183116 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-88-4 | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879487-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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